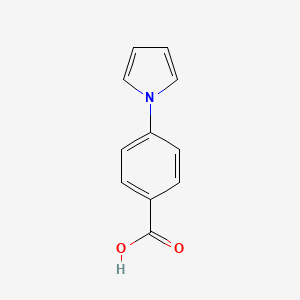

4-(1H-Pyrrol-1-yl)benzoic acid

Descripción

4-(1H-Pyrrol-1-yl)benzoic acid is a heterocyclic building block characterized by a pyrrole (B145914) ring linked to a benzoic acid moiety at the fourth position of the benzene (B151609) ring. sigmaaldrich.comvulcanchem.com This structure is notable for the electron-rich nature of the five-membered pyrrole ring and the versatile reactivity of the carboxylic acid group. vulcanchem.com These features make it a valuable precursor in diverse fields of chemical synthesis.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉NO₂ sigmaaldrich.comnih.gov |

| Molecular Weight | 187.19 g/mol sigmaaldrich.comnih.gov |

| Melting Point | 286-289 °C sigmaaldrich.com |

| Appearance | White, crystalline solid ehs.com |

| CAS Number | 22106-33-8 sigmaaldrich.comnih.gov |

| SMILES | O=C(O)c1ccc(cc1)-n2cccc2 sigmaaldrich.com |

The importance of this compound is rooted in the fundamental roles of its two core components: pyrrole and benzoic acid.

Pyrrole is a five-membered aromatic heterocycle containing a nitrogen atom. numberanalytics.comwikipedia.org First isolated from coal tar in 1834, it is a fundamental building block in organic chemistry. numberanalytics.comnumberanalytics.com The pyrrole ring is a key structural feature in a vast number of natural products essential to life, such as heme in hemoglobin and chlorophyll (B73375) in plants, which are based on a larger structure of four pyrrole units called a porphyrin ring. numberanalytics.combiosynce.com Its electron-rich nature makes it highly reactive towards electrophilic substitution, a key reaction in synthetic chemistry. numberanalytics.com Pyrrole derivatives are integral to medicinal chemistry, forming the basis for numerous pharmaceuticals, including anti-inflammatory, anti-cancer, and antibiotic agents. biosynce.comwisdomlib.orgmdpi.com

Benzoic acid is the simplest aromatic carboxylic acid, consisting of a benzene ring attached to a carboxyl group (-COOH). iitk.ac.inannexechem.com First described in the 16th century, it is a naturally occurring compound found in many plants. britannica.comwikipedia.org Industrially, it serves as a crucial precursor for the synthesis of a multitude of other organic substances, including dyes, plastics, and insect repellents. ehs.comiitk.ac.in Its salts, like sodium benzoate (B1203000), are widely used as food preservatives due to their ability to inhibit the growth of microbes. ehs.comwikipedia.org The carboxylic acid group is a key functional group in drug design, often enhancing water solubility and enabling strong interactions with biological targets. wiley-vch.de It can be readily converted into other functional groups like esters and amides, making it a versatile handle in organic synthesis. annexechem.comnumberanalytics.com

The combination of the pyrrole and benzoic acid moieties in a single molecule makes this compound a highly effective scaffold for advanced synthesis. The term "scaffold" refers to a core molecular structure upon which a variety of chemical groups can be attached to create a library of new compounds.

The carboxylic acid group of this compound is a key site for derivatization. For instance, it readily reacts with hydrazine (B178648) to form 4-(1H-pyrrol-1-yl)benzohydrazide. vulcanchem.comnih.gov This hydrazide intermediate is a versatile precursor for synthesizing a range of other heterocyclic systems, such as oxadiazoles (B1248032), triazoles, and other pyrrole-containing molecules. researchgate.netnih.govresearchgate.net These synthetic strategies have led to the development of novel compounds with significant biological potential.

Research has demonstrated that derivatives synthesized from this scaffold exhibit promising antimicrobial activities. nih.gov Specifically, various hydrazide analogs and their subsequent heterocyclic products have been evaluated for their efficacy against bacteria and Mycobacterium tuberculosis. researchgate.netnih.govresearchgate.net

Reported In Vitro Antitubercular Activity of this compound Derivatives

| Compound Type | Target Organism | MIC (Minimum Inhibitory Concentration) | Reference |

|---|---|---|---|

| Hydrazide Derivatives | Mycobacterium tuberculosis H37Rv | 16 µg/mL | researchgate.net |

| Oxadiazole-2-thiol Derivative | Mycobacterium tuberculosis H37Rv | 16 µg/mL | researchgate.net |

| Hydrazide Analogs | Mycobacterium tuberculosis H37Rv | 1-2 µg/mL | nih.govresearchgate.net |

Furthermore, the carboxylic acid functionality allows this compound to act as a ligand for creating coordination polymers and metal-organic frameworks (MOFs). vulcanchem.comscirp.org By coordinating with metal ions, it can form complex, porous structures with potential applications in areas like gas storage and catalysis. vulcanchem.com

The development of compounds like this compound builds upon a long history of research into phenylpyrroles and carboxylic acid derivatives.

Research into phenylpyrroles gained significant momentum in the 1960s with the isolation of pyrrolnitrin (B93353) from the bacterium Pseudomonas pyrrocinia. frontiersin.orgnih.gov Pyrrolnitrin, a naturally occurring phenylpyrrole, demonstrated strong antifungal activity. frontiersin.org However, its sensitivity to light limited its practical application. nih.gov This led researchers at Ciba-Geigy (now Syngenta) in the 1980s to develop more stable synthetic analogs, such as fenpiclonil (B1202646) and fludioxonil, which became successful agricultural fungicides. frontiersin.orgnih.gov This historical work established phenylpyrroles as an important class of biologically active compounds.

The study of carboxylic acid derivatives is a cornerstone of medicinal chemistry and has been instrumental since the early days of organic chemistry. numberanalytics.com The introduction of a carboxylic acid group, or its conversion to derivatives like esters and amides, has been a long-standing strategy to modify the properties of biologically active molecules. wiley-vch.deresearchgate.net For decades, numerous drug classes, including nonsteroidal anti-inflammatory drugs (NSAIDs), β-lactam antibiotics, and cholesterol-lowering statins, have relied on the carboxylic acid moiety for their therapeutic effect. wiley-vch.denih.gov The historical success of using this functional group to improve pharmacokinetic properties and target interactions has paved the way for its inclusion in modern scaffolds like this compound. wiley-vch.de

Current research on this compound and related systems is vibrant and primarily focused on two major avenues: the development of new therapeutic agents and the creation of advanced materials.

The synthesis of novel derivatives for biological evaluation remains a key research trajectory. mdpi.com Scientists are actively designing and creating new analogs, particularly focusing on hydrazides and other heterocyclic systems derived from the this compound scaffold. researchgate.netmdpi.com The primary goal is to discover compounds with potent and selective activity against infectious diseases, such as tuberculosis and various bacterial infections. researchgate.netmdpi.com Studies are also exploring the structure-activity relationships of these derivatives to optimize their efficacy and understand their mechanism of action at a molecular level, for instance, as inhibitors of enzymes like enoyl-ACP reductase (InhA). mdpi.commdpi.com

In the realm of materials science, there is growing interest in using pyrrole-benzoic acid systems as building blocks for functional materials. vulcanchem.com The ability of the carboxylic acid group to coordinate with metal ions is being exploited to construct novel metal-organic frameworks (MOFs) and coordination polymers. scirp.orgresearchgate.net Researchers are investigating how the structure of the ligand influences the resulting framework's architecture and properties. The future outlook for these materials includes potential applications in catalysis, chemical sensing, and gas separation and storage. vulcanchem.comscirp.org

The future of pyrrole-benzoic acid systems looks promising, with ongoing efforts to leverage this versatile scaffold for both medicinal and materials science breakthroughs. The convergence of synthetic chemistry, biological screening, and materials engineering will likely unlock new and valuable applications for compounds based on this unique molecular architecture.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-pyrrol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSIIPKSANRIGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371949 | |

| Record name | 4-(1H-Pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22106-33-8 | |

| Record name | 4-(1H-Pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-Pyrrol-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 1h Pyrrol 1 Yl Benzoic Acid and Its Analogs

Classical Synthetic Routes to 4-(1H-Pyrrol-1-yl)benzoic acid

Classical synthetic approaches provide the foundational methods for the preparation of this compound. These routes often involve well-understood reaction mechanisms and readily available starting materials.

Reaction of Benzoic Acid with Pyrrole (B145914) in the Presence of a Catalyst

The direct coupling of a benzoic acid derivative with pyrrole represents a straightforward approach to forming the N-aryl bond. One of the notable methods is the Ullmann condensation, a copper-catalyzed reaction. This process typically involves the coupling of an aryl halide, such as 4-iodobenzoic acid, with pyrrole. vulcanchem.com The reaction is often carried out in the presence of a copper catalyst and a base in a high-boiling solvent like dimethylformamide (DMF). Palladium catalysts, used in reactions like the Buchwald-Hartwig amination or Suzuki-Miyaura coupling, also facilitate the synthesis of N-aryl pyrroles from halogenated benzoic acids. vulcanchem.com

Paal-Knorr Condensation Approaches

The Paal-Knorr synthesis is a cornerstone in pyrrole chemistry, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgorganic-chemistry.org This reaction is known for its versatility and is widely used to prepare a variety of substituted pyrroles. wikipedia.orgrsc.org The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.org

A common and effective variation of the Paal-Knorr reaction for synthesizing this compound involves the reaction of 4-aminobenzoic acid with 2,5-dimethoxytetrahydrofuran (B146720). iajpr.comijpbs.com In this process, 2,5-dimethoxytetrahydrofuran serves as a stable precursor to the required 1,4-dicarbonyl compound. The reaction is typically carried out in a suitable solvent, such as glacial acetic acid, and heated to reflux. iajpr.comijpbs.com This method is also applicable to the synthesis of various analogs by using substituted 4-aminobenzoic acid derivatives. beilstein-journals.orgnih.govbeilstein-journals.org For instance, the reaction can be performed in the absence of an external acid catalyst when substrates like 4-aminobenzoic acid are used, achieving high yields. diva-portal.org

A study reported the synthesis of this compound by refluxing a mixture of 4-aminobenzoic acid and 2,5-dimethoxytetrahydrofuran in glacial acetic acid for 30 minutes. iajpr.com The product was isolated by pouring the reaction mixture into ice-cold water, followed by filtration and recrystallization from ethanol (B145695). iajpr.com

Table 1: Synthesis of this compound via Paal-Knorr Condensation

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Yield | Reference |

| 4-Aminobenzoic acid | 2,5-Dimethoxytetrahydrofuran | Glacial Acetic Acid | 30 min | Not specified | iajpr.com |

| 4-Aminobenzoic acid | 2,5-Dimethoxytetrahydrofuran | 1,4-Dioxane | Not specified | 67% (isolated) | diva-portal.org |

This table is based on available data and may not be exhaustive.

Interestingly, organic acids, including benzoic acid itself, can serve as catalysts in Paal-Knorr type reactions. lucp.netpensoft.net While strong acids can lead to side reactions, milder organic acids can effectively promote the condensation. ias.ac.in Research has shown that various aromatic and aliphatic carboxylic acids can catalyze the condensation of 1,4-dicarbonyls with amines under microwave irradiation. pensoft.netias.ac.in For example, salicylic (B10762653) acid has been identified as a particularly efficient catalyst for this transformation under microwave conditions. ias.ac.in

Hydrazinolysis of Ester Precursors to Yield Benzoic Acid Hydrazides

Another important synthetic route involves the preparation of benzoic acid hydrazide analogs, which are valuable intermediates in the synthesis of various heterocyclic compounds. researchgate.netnih.govresearchgate.net This method typically starts with an ester precursor, such as ethyl 4-(1H-pyrrol-1-yl)benzoate, which is then treated with hydrazine (B178648) hydrate (B1144303). ijpbs.comnih.govresearchgate.net The reaction is usually carried out by refluxing the ester with an excess of hydrazine hydrate in a solvent like ethanol. ijpbs.comnih.govdovepress.com This straightforward conversion provides the corresponding this compound hydrazide in good yields. ijpbs.comnih.gov These hydrazides can then be used to synthesize a variety of derivatives, including oxadiazoles (B1248032) and triazoles. researchgate.netnih.govconnectjournals.com

Table 2: Synthesis of this compound Hydrazide via Hydrazinolysis

| Starting Material | Reagent | Solvent | Reaction Time | Yield | Reference |

| Ethyl 4-pyrrol-1-yl benzoate (B1203000) | Hydrazine Hydrate | Absolute Ethanol | 3 hours | Not specified | ijpbs.com |

| Ethyl 4-pyrrol-1-yl benzoate | Hydrazine Hydrate | Absolute Ethanol | 3 hours | 74% | nih.gov |

| Ethyl 4-(2,5-dimethylpyrrol-1-yl) benzoate | Hydrazine Hydrate | Absolute Ethanol | 3 hours | 80% | nih.gov |

This table is based on available data and may not be exhaustive.

Advanced and Green Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times and improved yields. ijprdjournal.comarabjchem.org The Paal-Knorr and Clauson-Kaas reactions for the synthesis of N-substituted pyrroles have been successfully adapted to microwave conditions. beilstein-journals.orgscispace.com For example, N-aryl pyrroles can be synthesized in high yields in short reaction times (10-22 minutes) under microwave irradiation using catalysts like oxone. scispace.com In some cases, the reaction can even be performed in water as a solvent without any catalyst under microwave heating. beilstein-journals.org

Another green chemistry approach involves performing reactions under solvent-free conditions, often with mechanical activation such as ball milling. lucp.net The Paal-Knorr synthesis of N-substituted pyrroles has been demonstrated to proceed efficiently under solvent-free ball milling conditions using a non-toxic, bio-sourced organic acid like citric acid as a catalyst. lucp.net Furthermore, some syntheses of N-substituted pyrroles have been achieved under catalyst- and solvent-free conditions by simply stirring the reactants at room temperature. rsc.org

Continuous flow synthesis is another advanced technique that offers advantages in terms of scalability, safety, and process control. diva-portal.org The synthesis of N-substituted pyrroles, including this compound, has been successfully demonstrated using a continuous flow system, offering good to excellent yields under mild conditions. diva-portal.org

Microwave-Assisted Organic Synthesis (MAOS) for Pyrrole Derivatization

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in chemical synthesis, offering significant advantages such as dramatically reduced reaction times, increased product yields, and cleaner reaction profiles. chemicaljournals.compensoft.netpensoft.net This technique utilizes the efficient heating of polar molecules through microwave irradiation, leading to a rapid increase in temperature and reaction rate. at.uascispace.com The application of MAOS to pyrrole synthesis, often following Paal-Knorr or Clauson-Kaas pathways, has proven highly effective. pensoft.netpensoft.net For instance, studies have shown that microwave irradiation can reduce reaction times from hours to mere minutes compared to conventional heating methods. chemicaljournals.comscispace.com

One notable green chemistry approach involves the microwave-assisted synthesis of pyrrole-based compounds by reacting various amines with 2,5-dimethoxytetrahydrofuran. pensoft.net This method can be optimized by using a manganese-based catalyst under solvent-free conditions, with optimal results achieved at 120 °C in just 20 minutes. pensoft.net The efficiency of MAOS is highlighted by its ability to accelerate reactions by factors of hundreds, as seen in some indole (B1671886) syntheses which complete in seconds. chemicaljournals.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Pyrrole Synthesis | Often requires several hours of reflux. | 15-20 minutes at elevated temperatures. | pensoft.net |

| Esterification | Long reflux times with corrosive acids. | 6 minutes with catalytic acid. | chemicaljournals.comscispace.com |

| Hydrolysis | Approximately 1 hour of heating. | 7 minutes with 99% yield. | chemicaljournals.comscispace.com |

Catalyst-Mediated Synthesis (e.g., organocatalysts, metal catalysis)

Catalysis is central to the efficient synthesis of this compound and its derivatives. Both metal-based and organic catalysts are employed to facilitate key bond-forming reactions.

Metal Catalysis: The formation of amide bonds, a common derivatization strategy, is frequently mediated by coupling agents and catalysts. For example, the synthesis of pyrrolylbenzamide derivatives from this compound and an amine can be achieved using the coupling agent 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) in the presence of an amine base catalyst like N,N-diisopropylethylamine (DIEA). journalgrid.com Other metals, including copper, silver, and gold, have also been utilized in the synthesis of various related heterocyclic compounds, highlighting the broad utility of metal catalysis in this field. researchgate.netucsb.edu

Organocatalysis: Organocatalysts, which are small organic molecules, offer a metal-free alternative for promoting chemical reactions. nih.gov In the context of pyrrole synthesis and derivatization, simple organic acids like glacial acetic acid are commonly used. It serves as a catalyst in the Paal-Knorr synthesis of the pyrrole ring itself and is also employed to catalyze the condensation reaction between hydrazides and aldehydes to form hydrazones. journalgrid.comijpsonline.com Bio-organic catalysts such as taurine (B1682933) have also been shown to be effective in related multicomponent reactions, underscoring the trend towards greener catalytic systems. nih.gov

Table 2: Catalysts in the Synthesis of this compound and Derivatives

| Catalyst | Catalyst Type | Reaction | Reference |

|---|---|---|---|

| Glacial Acetic Acid | Organocatalyst (Acid) | Paal-Knorr pyrrole synthesis; Hydrazone formation | journalgrid.comijpsonline.com |

| HBTU / DIEA | Metal-Mediated / Organocatalyst (Base) | Amide bond formation (Benzamides) | journalgrid.com |

| Mn(NO₃)₂·4H₂O | Metal Catalyst | Microwave-assisted pyrrole synthesis | pensoft.net |

Solvent-Free Reaction Conditions

In line with the principles of green chemistry, solvent-free reaction conditions are increasingly being explored to minimize waste and environmental impact. pensoft.net These reactions, often conducted using microwave irradiation or neat grinding of reactants, can lead to higher efficiency and simpler product purification. chemicaljournals.com

A prime example is the microwave-assisted, solvent-free synthesis of pyrroles from amines and 2,5-dimethoxytetrahydrofuran using a manganese catalyst. pensoft.net This method avoids the use of volatile organic solvents entirely. Similarly, other pyrrole derivatives have been synthesized under solvent-free conditions using conventional heating, demonstrating the versatility of this approach. mdpi.com The Clauson-Kaas synthesis of pyrroles has also been adapted to solvent-free conditions using an acidic ionic liquid, which acts as both the catalyst and the reaction medium. pensoft.netpensoft.net

Strategies for Functionalization and Derivatization

The carboxylic acid group of this compound is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of numerous analogs with diverse structures and properties.

Synthesis of Hydrazide Analogs

A key intermediate for further functionalization is 4-(1H-pyrrol-1-yl)benzohydrazide. This compound is typically prepared from the corresponding ester, such as methyl or ethyl 4-(1H-pyrrol-1-yl)benzoate. The synthesis involves a simple and efficient hydrazinolysis reaction, where the ester is refluxed with an excess of hydrazine hydrate in an alcohol solvent, most commonly ethanol. ijpsonline.comnih.gov The reaction generally proceeds for a few hours, after which the hydrazide product crystallizes upon cooling and can be isolated in good yield. nih.govtubitak.gov.tr For example, refluxing ethyl 4-pyrrol-1-yl benzoate with hydrazine hydrate in ethanol for 3 hours yields the desired hydrazide in 74% yield. ijpsonline.comnih.gov

Table 3: Synthesis of 4-(1H-Pyrrol-1-yl)benzohydrazide

| Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Ethyl 4-(1H-pyrrol-1-yl)benzoate | Hydrazine hydrate, Absolute ethanol | Reflux, 3 hours | 74% | ijpsonline.comnih.gov |

Formation of Oxadiazole, Triazole, and Pyrrole Ring Systems

The 4-(1H-pyrrol-1-yl)benzohydrazide intermediate serves as a building block for various five-membered heterocyclic rings. nih.govresearchgate.net

1,3,4-Oxadiazoles: The synthesis of 5-(4-(1H-pyrrol-1-yl)phenyl)-1,3,4-oxadiazole-2-thiol can be achieved by reacting the benzohydrazide (B10538) with carbon disulfide in the presence of a base like potassium hydroxide (B78521). researchgate.net

1,2,4-Triazoles: Triazole rings are typically formed in a two-step process. First, the hydrazide is reacted with an isothiocyanate (e.g., allyl isothiocyanate) to form a thiosemicarbazide (B42300) intermediate. tubitak.gov.tr This intermediate is then cyclized under basic conditions to afford the corresponding 4-allyl-5-(4-(1H-pyrrol-1-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. nih.gov

Pyrrole Systems: A second pyrrole ring can be introduced by reacting the hydrazide with 2,5-dimethoxy tetrahydrofuran (B95107) in glacial acetic acid. ijpsonline.comnih.gov This Paal-Knorr reaction results in the formation of 4-(1H-pyrrol-1-yl)-N-(1H-pyrrol-1-yl)benzamide. nih.gov

Preparation of Pyrrolylbenzamide and Pyrrolyl Hydrazone Derivatives

Pyrrolylbenzamides: Amide derivatives, or pyrrolylbenzamides, are synthesized by creating an amide bond from the carboxylic acid of the parent compound. This is commonly achieved through direct coupling of this compound with a desired amine using peptide coupling reagents like HBTU and a base such as DIEA. journalgrid.com Alternatively, more complex amides can be prepared from the hydrazide intermediate. For example, reacting 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide with substituted phenylacetic acids under cold conditions with HBTU and DIEA yields a series of N'-(2-(substitutedphenoxy)acetyl)-benzohydrazides. mdpi.com

Pyrrolyl Hydrazones: Pyrrolyl hydrazones are readily prepared via a condensation reaction between 4-(1H-pyrrol-1-yl)benzohydrazide and a variety of aldehydes or ketones. nih.govresearchgate.netsrce.hr The reaction is typically carried out by refluxing equimolar amounts of the hydrazide and the carbonyl compound in ethanol, often with a catalytic amount of glacial acetic acid to facilitate the reaction. ajol.infoijpsonline.com This straightforward method allows for the synthesis of a large library of hydrazone derivatives.

Table 4: Representative Synthesis of Pyrrolyl Hydrazone Derivatives

| Hydrazide Component | Carbonyl Component | Conditions | Reference |

|---|---|---|---|

| 4-(1H-pyrrol-1-yl)benzohydrazide | Aromatic Aldehydes | Reflux in ethanol, catalytic glacial acetic acid, 4-6 h | ijpsonline.com |

| 6-Ethoxy-2-hydrazinyl-3-nitropyridine | Substituted Benzaldehydes | Reflux in ethanol, 5 h | nih.gov |

Incorporation into Hybrid Molecules (e.g., Pyrrole-Chalcone Hybrids)

The fusion of the this compound scaffold with other pharmacologically relevant moieties, such as chalcones, represents a strategic approach to developing novel hybrid molecules. Chalcones, characterized by an open-chain flavonoid structure of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are known for their broad spectrum of biological activities. The resulting pyrrole-chalcone hybrids are of significant interest in medicinal chemistry.

The primary method for synthesizing these hybrid molecules is the Claisen-Schmidt condensation. This reaction typically involves the base-catalyzed condensation of an appropriately substituted acetophenone (B1666503) with an aromatic aldehyde. In the context of incorporating the 4-(1H-pyrrol-1-yl)phenyl moiety, the synthesis can proceed via two main pathways:

Reaction of 4-(1H-pyrrol-1-yl)acetophenone with a substituted benzaldehyde.

Reaction of a substituted acetophenone with 4-formylbenzoic acid.

While direct use of this compound in a Claisen-Schmidt reaction is not typical due to the carboxyl group, it can be chemically modified to an aldehyde (4-formyl-1H-pyrrol-1-yl)benzoic acid) or an acetophenone derivative to participate in the condensation.

Research Findings

Detailed studies have demonstrated the successful synthesis of pyrrole-chalcone hybrids. For instance, one synthetic route involves the reaction of 4-(1H-pyrrol-1-yl)acetophenone with various substituted benzaldehydes in the presence of a strong base like 40% sodium hydroxide in ethanol. connectjournals.comopenmedicinalchemistryjournal.com This reaction is typically stirred for an extended period, ranging from 24 to 30 hours, followed by neutralization and purification to yield the desired chalcone (B49325) derivatives. openmedicinalchemistryjournal.com

The resulting pyrrole-chalcone intermediates can be further modified, for example, by cyclization with reagents like hydrazine hydrate and formic acid to produce pyrazoline carbaldehydes, expanding the chemical diversity of the hybrid molecules. openmedicinalchemistryjournal.com

Another approach involves the Claisen-Schmidt condensation of different ketones with 4-formylbenzoic acid in the presence of sodium hydroxide in methanol (B129727). dergipark.org.tr This method has been used to create a series of benzoic acid-hybridized chalcones. dergipark.org.tr A specific example is the synthesis of 4-(3-cinamoyl-2-methyl-4-phenyl-1H-pyrrol-1-yl)benzoic acid, a pyrrole-chalcone hybrid derivative. dergipark.org.tr

The reaction conditions and yields for the synthesis of related pyrrole-chalcone hybrids are summarized in the table below.

Interactive Data Table: Synthesis of Pyrrole-Chalcone Analogs

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Reaction Time | Yield (%) | Reference |

| 4-(1H-pyrrol-1-yl)acetophenone | Substituted Benzaldehydes | 40% NaOH | Ethanol | 24-30 h | Good | connectjournals.comopenmedicinalchemistryjournal.com |

| Substituted Acetophenone | 4-Formylbenzoic Acid | NaOH | Methanol | 24 h | 39.71-60.00 | dergipark.org.tr |

| 4-(1H-pyrrol-1-yl)acetophenone | Benzaldehyde | 40% NaOH | Ethanol | 24-30 h | Not Specified | openmedicinalchemistryjournal.com |

| 4-Amino Acetophenone | 2,5-Dimethoxy Tetrahydrofuran | Glacial Acetic Acid | Not Specified | Not Specified | Not Specified | openmedicinalchemistryjournal.com |

Chemical Reactivity and Transformation of 4 1h Pyrrol 1 Yl Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for transformations, allowing for the synthesis of a diverse range of derivatives through esterification, amidation, acyl chloride formation, and condensation reactions.

Esterification and Amidation Reactions

The carboxylic acid functionality of 4-(1H-Pyrrol-1-yl)benzoic acid can be readily converted into esters and amides. Esterification is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. For instance, the reaction with methanol (B129727) under acidic conditions yields the corresponding methyl ester. vulcanchem.com This transformation is often a preliminary step to protect the carboxylic acid group during subsequent reactions.

Amidation reactions involve coupling the carboxylic acid with an amine. These reactions often employ coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) with a base such as N,N-diisopropylethylamine (DIPEA) to facilitate the formation of the amide bond. vulcanchem.com These methods are widely used to synthesize a variety of benzamide (B126) derivatives. vulcanchem.com For example, amidation with 4,5-dimethyl-1,3-thiazol-2-amine (B1293493) using EDC/HOBt in anhydrous DMF has been reported. vulcanchem.com

A variety of substituted phenyl acetic acids have also been used to create hydrazide derivatives. The reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide with these acids using HBTU and DIPEA in DMF under cold conditions yields the corresponding amide derivatives with reported yields between 46% and 78%.

Table 1: Examples of Amidation Reactions

| Amine/Acid Reactant | Coupling Agent/Catalyst | Product | Yield |

|---|---|---|---|

| 4,5-dimethyl-1,3-thiazol-2-amine | EDC/HOBt | N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide | - |

| Substituted phenyl acetic acids | HBTU/DIPEA | Hydrazide derivatives | 46-78% |

Formation of Acyl Chlorides

The conversion of the carboxylic acid to a more reactive acyl chloride is a key transformation. This is commonly achieved by treating this compound with thionyl chloride (SOCl₂). jcsp.org.pk The resulting 4-(1H-pyrrol-1-yl)benzoyl chloride is a versatile intermediate for synthesizing various derivatives, including esters and amides, under milder conditions than the parent carboxylic acid. jcsp.org.pkontosight.ai

Condensation Reactions with Hydrazine (B178648) and its Derivatives

Condensation of this compound or its ester derivatives with hydrazine hydrate (B1144303) is a common method to produce 4-(1H-Pyrrol-1-yl)benzohydrazide. vulcanchem.comnih.govresearchgate.net This reaction is typically carried out by refluxing the corresponding ethyl or methyl ester with hydrazine hydrate in an alcohol solvent like ethanol (B145695). vulcanchem.comnih.govresearchgate.net For example, refluxing ethyl 4-pyrrol-1-yl benzoate (B1203000) with hydrazine hydrate in absolute ethanol for 3 hours yields 4-pyrrol-1-yl benzoic acid hydrazide with a 74% yield. nih.gov

These resulting benzohydrazides are valuable intermediates for synthesizing a wide array of heterocyclic compounds. nih.govresearchgate.netresearchgate.net They can be further reacted with various reagents to form triazoles, azetidinones, and thiazolidinones. nih.gov For instance, reaction with aromatic aldehydes produces arylidene hydrazides, which can then be cyclized to form N-(2-substituted-3-chloro-4-oxoazetidin-1-yl)-4-(1H-pyrrol-1-yl) benzamides or N-(4-oxo-2-substitutedthiazolidin-3-yl)-4-(1H-pyrrol-1-yl) benzamides. nih.gov

Reactions Involving the Pyrrole (B145914) Ring

The pyrrole ring of this compound is also amenable to chemical modification, primarily through electrophilic substitution and modification of its substituents.

Electrophilic Aromatic Substitution on the Pyrrole Ring (consider theoretical aspects)

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. ontosight.ai The nitrogen atom of the pyrrole ring donates its lone pair of electrons to the aromatic system, increasing the electron density of the ring carbons and activating them towards electrophiles. vulcanchem.com However, the presence of the para-substituted benzoic acid group on the pyrrole nitrogen can influence the regioselectivity of these reactions. The benzoic acid group is electron-withdrawing, which can deactivate the pyrrole ring to some extent compared to unsubstituted pyrrole.

Theoretically, electrophilic attack is expected to occur preferentially at the C2 and C5 positions of the pyrrole ring, which are the most electron-rich. The electron-withdrawing nature of the N-substituent would further favor substitution at these positions over the C3 and C4 positions. It is important to consider that under strongly acidic conditions, often used for electrophilic aromatic substitution, the pyrrole ring can be prone to polymerization, necessitating careful selection of reaction conditions.

Modification of Pyrrole Substituents (e.g., 2,5-dimethylation)

A significant modification of the pyrrole ring involves the introduction of methyl groups at the 2 and 5 positions. The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is often achieved through a Paal-Knorr condensation reaction. nih.gov This typically involves reacting a primary amine, in this case, an aminobenzoic acid derivative, with a 1,4-dicarbonyl compound like acetonylacetone in a suitable solvent such as glacial acetic acid. nih.gov For example, the reaction of ethyl 4-aminobenzoate (B8803810) with acetonyl acetone (B3395972) yields ethyl 4-(2,5-dimethylpyrrol-1-yl) benzoate, which can then be hydrolyzed to the desired acid. nih.gov

These 2,5-dimethylated derivatives exhibit different chemical and physical properties compared to the parent compound. apolloscientific.co.ukmgc.ac.cnsigmaaldrich.comalfa-chemistry.com The presence of the methyl groups can enhance the stability of the pyrrole ring and influence its electronic properties. cymitquimica.com These derivatives are also used as precursors for further chemical synthesis, such as the preparation of 4-(2,5-dimethylpyrrol-1-yl) benzoic acid hydrazide by reacting the corresponding ester with hydrazine hydrate. nih.gov

Diels-Alder Reactions and Michael Additions of Maleimide (B117702) Analogs

The pyrrole ring in this compound, being an electron-rich aromatic system, can potentially act as a diene in Diels-Alder reactions. However, the aromaticity of the pyrrole ring often leads to a lower reactivity compared to non-aromatic dienes, requiring reactive dienophiles or specific reaction conditions. wikipedia.org The reactivity of N-substituted pyrroles in such cycloadditions is influenced by the nature of the substituent on the nitrogen atom. d-nb.info

Diels-Alder Reactions:

Research into the Diels-Alder reactivity of N-arylpyrroles has shown that they can undergo cycloaddition with highly reactive dienophiles like benzynes, which can be generated in situ from diaryliodonium salts. d-nb.info In these reactions, the N-arylpyrrole acts as the diene to form bridged-ring amine products. A study on the reaction of 1-phenylpyrrole (B1663985) with various aryne precursors demonstrated that a range of N-arylpyrroles can participate in this transformation, with the electronic properties of the aryl substituent having a minor influence on the reaction outcome. d-nb.info For instance, 1-phenylpyrrole derivatives with both electron-donating and electron-withdrawing groups have been shown to yield the corresponding Diels-Alder adducts in good to excellent yields. d-nb.info

While specific studies on the Diels-Alder reaction of this compound with maleimide analogs are not extensively documented, the general reactivity of pyrrole systems suggests that such reactions are plausible. Maleimides are effective dienophiles due to the electron-withdrawing nature of the two carbonyl groups. beilstein-journals.org The reaction between a pyrrole diene and a maleimide dienophile would be expected to yield a fused heterocyclic system. umn.edu For example, 3-(N-Benzyl-2-pyrrolyl)acrylates have been shown to undergo highly endo-selective Diels-Alder cycloadditions with maleimides. beilstein-journals.org

| Diene System | Dienophile | Reaction Type | Key Findings |

| N-Arylpyrroles | Arynes (from diaryliodonium salts) | [4+2] Cycloaddition | Efficient formation of bridged-ring amines; reaction tolerant to various substituents on the aryl ring. d-nb.info |

| 2-Vinylpyrroles | Maleimides | [4+2] Cycloaddition | Furnishes octahydropyrrolo[3,4-e]indoles with good to high endo diastereoselectivity. beilstein-journals.org |

| Pyrrole | N-Substituted Maleimides | Michael Addition | Forms C-C bond between pyrrole and maleimide, catalyzed by deep eutectic solvents. mdpi.com |

Michael Additions:

The pyrrole nucleus can also participate in Michael addition reactions, acting as a nucleophile. The reaction of pyrrole with maleimide derivatives proceeds via a conjugate addition mechanism. A study investigating the Michael addition of pyrrole to N-substituted maleimides found that the reaction can be effectively promoted using a deep eutectic solvent based on choline (B1196258) chloride and zinc chloride, which acts as both the solvent and catalyst. mdpi.com This method facilitates the formation of a C-C bond between the pyrrole ring and the maleimide. mdpi.com

The regioselectivity of such additions to the pyrrole ring can be an important consideration. While N-substitution is often favored, C-alkylation at the 2-position is also a common outcome in Michael additions with electrophilic olefins. organic-chemistry.orgorganic-chemistry.org The specific conditions and the nature of the substituents on both the pyrrole and the maleimide analog would influence the outcome of the reaction with this compound.

Intermolecular Interactions and Self-Assembly

Hydrogen Bonding Networks in Solid State

The solid-state structure of this compound is significantly influenced by intermolecular hydrogen bonding, primarily involving the carboxylic acid functional group. Carboxylic acids are well-known to form robust hydrogen-bonded dimers in the solid state, a motif that plays a crucial role in their crystal packing. researchgate.netucl.ac.uk

In the case of this compound, the carboxylic acid groups of two molecules are expected to form a centrosymmetric dimer via strong O-H···O hydrogen bonds. This is a common and highly predictable supramolecular synthon in the crystal engineering of benzoic acid derivatives. nih.gov Theoretical studies on 4-substituted benzoic acid dimers have shown that these hydrogen bonds are strong and lead to significant stabilization of the dimeric structure. researchgate.net The stability of these hydrogen-bonded dimers is influenced by the nature of the substituent at the 4-position. researchgate.net

The interplay of the strong O-H···O hydrogen bonds forming the dimers and the weaker interactions that organize these dimers into a three-dimensional lattice defines the supramolecular architecture of this compound in the solid state. The specific arrangement will depend on the minimization of steric hindrance and the optimization of all intermolecular forces. While a specific crystal structure determination for this compound is not detailed in the searched literature, the principles of supramolecular chemistry and studies of closely related compounds provide a strong basis for predicting its solid-state assembly. tandfonline.comnih.gov

| Interaction Type | Donor | Acceptor | Role in Solid-State Structure |

| Strong Hydrogen Bond | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | Formation of centrosymmetric dimers, the primary structural motif. researchgate.netucl.ac.uk |

| Weak Hydrogen Bond | Aromatic C-H | Carboxylic Acid Oxygen / Pyrrole Nitrogen | Stabilization of the extended crystal lattice. iucr.org |

| π-π Stacking | Phenyl Ring / Pyrrole Ring | Phenyl Ring / Pyrrole Ring | Contributes to the packing of the aromatic systems. iucr.orgnih.gov |

Computational and Theoretical Studies on 4 1h Pyrrol 1 Yl Benzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the properties of molecules at the quantum level. For 4-(1H-Pyrrol-1-yl)benzoic acid, DFT calculations provide fundamental insights into its geometry, conformational dynamics, and electronic characteristics.

The initial step in the theoretical analysis of this compound involves geometry optimization. This computational process determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy state of the molecule. Standard theoretical models, such as DFT using the B3LYP functional with a 6-311G(d,p) basis set, are commonly employed for this purpose [see: 2, 6].

Table 1: Selected Optimized Structural Parameters of this compound This table is illustrative of the types of parameters obtained from DFT calculations. Specific values would be derived from the output of such a calculation.

| Parameter | Description |

| C-N Bond Length | The distance between the nitrogen of the pyrrole (B145914) ring and the carbon of the phenyl ring. |

| C=O Bond Length | The length of the carbonyl double bond in the carboxylic acid group. |

| O-H Bond Length | The length of the hydroxyl bond in the carboxylic acid group. |

| C-N-C Bond Angle | The angle within the pyrrole ring involving the nitrogen atom. |

| Pyrrole-Phenyl Dihedral Angle | The torsion angle between the planes of the two aromatic rings. |

The flexibility of this compound is primarily associated with the rotation around the single bond connecting the pyrrole nitrogen and the phenyl ring. Quantum chemical calculations have been used to explore the molecule's flexibility and the energy changes associated with different conformations [see: 10].

Studies on the excited state dynamics reveal that the molecule can relax through rotational motion along this C-N bond [see: 10]. This leads to the formation of a "twisted intramolecular charge transfer" (TICT) state from the initially excited Franck-Condon state [see: 10]. The formation of this TICT state is a critical aspect of the molecule's photophysical behavior [see: 10]. Computational methods, such as performing a potential energy surface (PES) scan by systematically varying the inter-ring dihedral angle, can be used to calculate the energy barrier for this rotation. This barrier quantifies the energy required to twist the molecule from its most stable planar or near-planar conformation to a perpendicular arrangement.

DFT and its time-dependent extension (TD-DFT) are instrumental in predicting and interpreting spectroscopic data. Theoretical calculations of infrared (IR) and UV-Vis absorption spectra allow for the assignment of experimental spectral features to specific molecular vibrations and electronic transitions [see: 2, 6].

The absorption and fluorescence characteristics of this compound have been studied experimentally, revealing competitive fluorescence emissions from a delocalized excited state and the aforementioned TICT state [see: 10]. TD-DFT calculations can model these electronic transitions. The calculations predict the excitation energies (corresponding to absorption wavelengths) and the oscillator strengths (corresponding to absorption intensities) [see: 14]. Such calculations help to qualitatively confirm experimental findings and provide a deeper understanding of the electronic transitions, such as the π→π* transitions responsible for the main absorption bands [see: 10, 14].

Table 2: Predicted Spectroscopic Properties of this compound This table illustrates the type of data generated by TD-DFT calculations.

| Spectrum | Property | Description |

| UV-Vis | λmax | Predicted maximum absorption wavelength, often corresponding to the HOMO→LUMO transition. |

| UV-Vis | Oscillator Strength (f) | A measure of the intensity of the electronic transition. |

| UV-Vis | Major Transition | The primary orbitals involved in the electronic excitation (e.g., π→π*). |

| IR | Vibrational Frequency (cm-1) | Predicted frequencies for characteristic molecular vibrations (e.g., C=O stretch, O-H stretch). |

Analysis of the electronic structure provides insight into the molecule's reactivity and charge distribution. DFT calculations are used to determine the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) [see: 8, 14].

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron [see: 8]. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability [see: 8, 20]. A smaller gap suggests that the molecule is more easily excitable and more chemically reactive [see: 20]. For this compound, the formation of a TICT state indicates a significant redistribution of electron density upon excitation, a phenomenon that can be analyzed by examining the charge distribution in the ground and excited states and the spatial arrangement of the HOMO and LUMO [see: 10].

Table 3: Calculated Electronic Properties of this compound This table presents key electronic parameters derived from DFT calculations.

| Parameter | Value (Illustrative) | Significance |

| HOMO Energy | -6.2 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -1.8 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 4.4 eV | Indicates electronic excitability and chemical reactivity. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

Molecular Docking and QSAR Studies

While no Quantitative Structure-Activity Relationship (QSAR) studies were found specifically for this compound, numerous molecular docking studies have been performed on its close derivatives. These studies aim to predict how the molecule might bind to a biological target, such as an enzyme, providing a basis for rational drug design.

Molecular docking simulations have been extensively used to investigate derivatives of this compound as potential antitubercular agents. These studies focus on two key enzymes in Mycobacterium tuberculosis: enoyl-acyl carrier protein (enoyl-ACP) reductase (InhA) and dihydrofolate reductase (DHFR) [see: 1, 3, 4]. The core 4-(1H-pyrrol-1-yl)benzoyl scaffold is essential for binding, and the insights from these derivatives are highly relevant to the parent compound.

Docking studies show that these compounds fit well into the active sites of their target enzymes, forming specific interactions that are crucial for inhibition. For InhA, a primary target of the frontline anti-TB drug isoniazid, derivatives form hydrogen bonds with key residues such as the catalytically important TYR158 and interact with the NAD+ cofactor [see: 1, 4]. In the case of DHFR, interactions with amino acids like ARG32 and ARG60 have been observed [see: 3]. These interactions, primarily hydrogen bonds and hydrophobic contacts, anchor the inhibitor within the enzyme's active site, preventing the natural substrate from binding and thereby inhibiting the enzyme's function.

Table 4: Summary of Molecular Docking Interactions for this compound Derivatives

| Biological Target | PDB ID | Key Interacting Residues | Type of Interaction |

| Enoyl-ACP Reductase (InhA) | 4TZK, 2NSD | TYR158, NAD+ cofactor | Hydrogen Bonding |

| Dihydrofolate Reductase (DHFR) | 1DF7 | ARG60, GLN28, ARG32 | Hydrogen Bonding |

Quantitative Structure-Activity Relationships (QSAR) for Analog Design

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, enabling researchers to correlate the chemical structure of a series of compounds with their biological activity. For analogs of this compound, QSAR models have been instrumental in identifying key molecular descriptors that influence their therapeutic potential, particularly in the realms of antimicrobial and anticancer research.

In the development of novel antitubercular agents, 2D and 3D-QSAR studies have been performed on various analogs, including this compound hydrazides and their subsequent heterocyclic derivatives like 1,2,4-triazoles. researchgate.netnih.gov These studies utilize computational tools such as CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) to build predictive models. researchgate.net These models help in understanding the drug-receptor interactions necessary for designing new molecules with enhanced activity against multidrug-resistant Mycobacterium strains. researchgate.net

Similarly, QSAR has been applied to a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, which are structurally related to the core compound, to understand their anticancer properties. nih.gov An analysis using Orthogonal Projections to Latent Structure (OPLS) generated models with verified predictive ability. nih.gov These models highlighted key molecular descriptors that influence the compounds' activity against various human tumor cell lines, such as HeLa, HCT-116, and MCF-7. nih.gov For instance, the research identified that specific substitutions, like an 8-quinolinyl moiety, resulted in significantly more potent anticancer activity. nih.gov The QSAR models provide a quantitative framework for predicting the activity of new designs before their synthesis, thereby streamlining the drug discovery process.

The general approach in these studies involves calculating a wide range of molecular descriptors for a series of analogs. These descriptors fall into several categories:

Electronic Descriptors: Such as atomic charges and dipole moments, which influence electrostatic interactions.

Steric Descriptors: Like molecular volume and surface area, which relate to the compound's fit within a biological target.

Hydrophobic Descriptors: Such as LogP, which governs the compound's ability to cross cell membranes.

Topological Descriptors: Which describe the connectivity and shape of the molecule.

By building a mathematical relationship between these descriptors and the observed biological activity (e.g., IC₅₀ values), a predictive QSAR model is established. The robustness of these models is typically validated through internal and external validation techniques to ensure their predictive power.

| Descriptor Type | Example Descriptors | Significance in Analog Design | Associated Activity |

|---|---|---|---|

| Steric (3D-QSAR) | CoMFA/CoMSIA fields | Indicates regions where bulky or compact groups enhance or diminish activity, guiding substitution patterns. | Antimycobacterial researchgate.net |

| Electronic | Partial atomic charges, Dipole moment | Determines electrostatic and hydrogen bonding interactions with the target receptor. | Anticancer nih.gov, Diuretic uran.ua |

| Hydrophobic | LogP (Partition Coefficient) | Influences solubility, membrane permeability, and hydrophobic interactions with the target. | Diuretic uran.ua |

| Geometric | Molecular Volume, Surface Area | Relates to the overall size and shape of the molecule and its fit in the active site. | Diuretic uran.ua |

Advanced Computational Modeling Techniques

Beyond QSAR, a variety of advanced computational modeling techniques are employed to investigate this compound and its derivatives at a molecular level. These methods provide a dynamic and three-dimensional perspective of how these molecules interact with biological targets.

Molecular Docking: This is a prominent technique used to predict the binding orientation and affinity of a small molecule to its macromolecular target, such as an enzyme or receptor. For derivatives of this compound, docking studies have been crucial in elucidating their mechanism of action. For example, in the context of antitubercular research, analogs were docked into the active site of the enoyl-ACP reductase enzyme (InhA), a key target in Mycobacterium tuberculosis. researchgate.net The results of these simulations, often expressed as a docking score, indicate the binding affinity. nih.gov Studies have shown that certain pyrrole derivatives exhibit strong interactions with key amino acid residues in the enzyme's active site, such as ARG60, ARG32, and GLN28, mimicking the binding of known ligands. nih.gov This information is invaluable for rational drug design, allowing for the modification of the molecular structure to enhance these specific interactions and improve inhibitory activity.

| Compound Analog | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|

| Pyrrolyl 1,2,4-triazole (Compound 5i) | 7.06 | Not Specified | researchgate.net |

| Pyrrolyl 1,2,4-triazole (Compound 5f) | 7.05 | Not Specified | researchgate.net |

| Pyrrole-based derivative (Compound 3a) | 8.81 (C score) | Similar H-bonding to triclosan | researchgate.net |

| Pyrrole-based derivative (Compound 3f) | Not Specified | Additional interaction with MET98 | researchgate.net |

Photophysical Studies: Computational methods are also used to study the intrinsic properties of the molecule itself. The absorption and fluorescence characteristics of this compound have been investigated using theoretical calculations alongside experimental work. researchgate.net These studies explore the molecule's dynamics in its excited state, revealing the influence of environmental factors like solvent polarity on its photophysical behavior. Such research is fundamental to understanding the electronic structure of the molecule, which can have implications for its reactivity and interactions in biological systems. researchgate.net

These advanced computational techniques, often used in conjunction with QSAR, provide a multi-faceted approach to understanding the structure-activity profile of this compound derivatives. They allow for the visualization of binding modes, the prediction of binding affinities, and the elucidation of electronic properties, all of which are critical for the rational design of new and more effective therapeutic compounds.

Applications of 4 1h Pyrrol 1 Yl Benzoic Acid and Its Derivatives in Advanced Materials and Chemistry

Building Blocks for Functional Polymers

4-(1H-Pyrrol-1-yl)benzoic acid serves as a key building block for the synthesis of functional polymers, particularly those with tailored electronic and optical properties. The pyrrole (B145914) unit is a fundamental component of conductive polymers like polypyrrole. vulcanchem.commdpi.com By incorporating this compound into polymer backbones, it is possible to create materials that not only exhibit electrical conductivity but also possess functional handles (the carboxylic acid group) for further modification or for influencing properties like solubility and processability. vulcanchem.comyuntech.edu.tw

Recent research has demonstrated efficient methods for synthesizing N-substituted pyrroles, including this compound, specifically for the purpose of electropolymerization. diva-portal.org This process allows for the creation of thin polymer films on electrode surfaces, which are integral to the development of sensors and other electronic devices. diva-portal.orgmdpi.com For instance, studies have shown the successful in situ polymerization of 4-(1H-pyrrol-1-yl)benzoate anions within the layers of layered double hydroxides (LDHs), creating novel two-dimensional inorganic-organic hybrid materials. researchgate.net In these materials, the polymer is generated directly within the inorganic host, leading to unique composite properties. researchgate.net The resulting polymers often exhibit electrochromism, the ability to change color upon the application of an electrical potential, making them suitable for applications like smart windows and displays. yuntech.edu.tw

Maleimide (B117702) derivatives of this compound, such as 4-maleimidobenzoic acid, are significant in the field of polymer chemistry, particularly in photoinduced radical polymerization. sid.irresearchgate.net Photoinitiators are compounds that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization. tcichemicals.comresearchgate.net While many traditional photoinitiators are active in the UV range, there is growing interest in developing systems that work under visible light. researchgate.netnih.gov

The maleimide group itself is a reactive moiety that can participate in polymerization reactions. tandfonline.com When combined with a chromophore (a light-absorbing part of a molecule), a maleimide derivative can function as a photoinitiator. A novel monomer, N-(4-(3-thienyl methylene)-oxycarbonylphenyl) maleimide, synthesized from maleimidobenzoic acid, has been used in photoinduced radical polymerization to create alternating copolymers. researchgate.net This demonstrates the principle of using maleimide-benzoic acid structures as a scaffold for creating photoactive monomers. Furthermore, certain organometallic derivatives incorporating the pyrrole-phenyl structure, such as bis[2,6-difluoro-3-(1H-pyrrol-1-yl)-phenyl]titanocene, have been patented for use as photoinitiators in free-radical polymerization. google.com These systems absorb light and initiate the cross-linking of monomers to form a solid polymer, a process fundamental to technologies like 3D printing, dental materials, and coatings. tcichemicals.com

Components in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) (speculative, based on carboxylic acid and heterocyclic nature)

The structural characteristics of this compound make it a highly promising, albeit speculatively utilized, candidate for the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials are crystalline porous solids composed of organic linkers connected by metal ions (in MOFs) or through strong covalent bonds (in COFs). researchgate.net

The primary prerequisite for an organic linker is the presence of functional groups capable of binding to metal centers or other organic units. The carboxylic acid group on this compound is a classic binding group for forming MOFs with a variety of metal ions, such as Zn²⁺ and Cu²⁺. vulcanchem.com The length and geometry of the linker dictate the pore size and topology of the resulting framework. The rigid nature of the phenyl-pyrrole backbone is advantageous for creating stable, porous structures. Research on closely related molecules supports this potential application. For example, a fluorinated derivative, 4-fluoro-3-(1H-pyrrol-1-yl)benzoic acid, has been successfully incorporated into MOFs. vulcanchem.com Similarly, the isomeric compound 4-(1H-pyrrol-2-yl)benzoic acid has been identified as a suitable component for MOFs with high surface areas applicable to gas storage and catalysis. vulcanchem.com For COFs, which are linked by covalent bonds, the amine-like nitrogen in the pyrrole ring and the carboxylic acid provide sites for condensation reactions to form extended, porous networks. A related chloro-derivative is noted as a potential building block for COF linkers. chemscene.com

Precursors for Dyes and Pigments (speculative, based on aromatic and heterocyclic nature)

The conjugated π-electron system, which extends across both the benzene (B151609) ring and the pyrrole heterocycle in this compound, forms a natural chromophore. This inherent structural feature makes the compound a suitable precursor for the synthesis of more complex dyes and pigments. synhet.com The absorption and fluorescence properties of the molecule have been studied, confirming its interaction with light, which is the fundamental characteristic of any dye. researchgate.net

While the compound itself is weakly fluorescent, it can be chemically modified to enhance or alter its photophysical properties. researchgate.net Its classification as a "dye intermediate" indicates its role as a starting material for larger, more intensely colored molecules. synhet.com Furthermore, polymers derived from closely related structures, such as poly(dithienylpyrrole)s containing a p-benzoic acid group, exhibit electrochromic properties. yuntech.edu.tw Electrochromic materials are essentially dyes that can change their color in response to an electrical stimulus, finding use in applications like anti-glare mirrors and energy-saving smart windows. yuntech.edu.tw The ability to tune the electronic properties and thus the color of materials derived from this compound underscores its potential as a foundational element in the field of dyes and pigments.

Applications in Bioconjugation Chemistry (Maleimide Analogs)

Maleimide derivatives of this compound, principally 4-maleimidobenzoic acid (also known as N-(4-Carboxyphenyl)maleimide), are exceptionally useful reagents in bioconjugation chemistry. ontosight.ainih.gov Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule like a protein or peptide. The maleimide group is highly reactive towards thiol (sulfhydryl, -SH) groups, which are naturally present in the amino acid cysteine. ontosight.ainih.gov

The reaction proceeds via a Michael addition, where the thiol group attacks one of the double-bonded carbons in the maleimide ring, forming a stable thioether bond. smolecule.com This specific and efficient reaction makes maleimides ideal for a variety of applications:

Protein Labeling: Attaching fluorescent dyes or reporter molecules to proteins to study their function and location within cells. ontosight.ai

Drug Conjugation: Creating antibody-drug conjugates (ADCs), where a potent drug is linked to an antibody that targets cancer cells. Maleimide chemistry is a cornerstone of many ADCs currently in clinical use and development. nih.gov

Surface Immobilization: Attaching peptides or proteins to surfaces for applications in biosensors and diagnostic assays. ontosight.ai

The bifunctional nature of 4-maleimidobenzoic acid is key to its utility; the maleimide group reacts with the biomolecule, while the carboxylic acid group can be used to link other molecules or to improve the solubility of the entire conjugate. ontosight.ai Researchers have used this strategy to prepare prodrugs by linking antibiotics to 4-maleimidobenzoic acid, demonstrating its therapeutic potential. researchgate.net

Analytical and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 4-(1H-Pyrrol-1-yl)benzoic acid, providing unambiguous evidence of its chemical structure through the analysis of proton (¹H) and carbon-13 (¹³C) nuclei.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the distinct protons in its structure. In a typical spectrum, the proton of the carboxylic acid group (-COOH) appears as a broad singlet at a downfield chemical shift, often in the range of 10-12 ppm. The protons on the benzene (B151609) ring typically appear as multiplets or distinct doublets. For instance, the aromatic protons adjacent to the carboxylic acid group and those adjacent to the pyrrole (B145914) nitrogen will have different chemical environments, leading to separate signals. vulcanchem.com The protons of the pyrrole ring itself also produce characteristic signals, often observed as triplets. researchgate.net Specifically, research has reported two triplets for the pyrrole ring protons at approximately 7.20-7.17 ppm and 6.32-6.29 ppm. researchgate.net

Detailed ¹H NMR data for derivatives of this compound, such as its hydrazide, show the pyrrole protons appearing as a multiplet between 6.5-7.0 ppm. Another study on a hydrazone derivative reported the pyrrole C3 and C4 protons as a triplet at 6.40 ppm and the C2 and C5 protons as a multiplet at 6.98–7.15 ppm. dovepress.com

Interactive Data Table: Representative ¹H NMR Chemical Shifts

| Proton Assignment | Reported Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Carboxylic Acid (-COOH) | ~12 | Singlet | vulcanchem.com |

| Benzene Ring Protons | 7.5-8.0 | Multiplet | vulcanchem.com |

| Pyrrole α-Protons | 6.5-7.0 | Triplet | researchgate.netvulcanchem.com |

| Pyrrole β-Protons | 6.5-7.0 | Triplet | researchgate.netvulcanchem.com |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a unique electronic environment. The carbonyl carbon of the carboxylic acid group is typically observed at a downfield shift, around 165-170 ppm. ics-ir.org The carbon atoms of the benzene ring and the pyrrole ring appear in the aromatic region of the spectrum, generally between 110-145 ppm. rsc.org For example, the pyrrole carbons are reported to resonate at 110–125 ppm. In a study of a hydrazone derivative, the pyrrole C3 and C4 carbons were found at 111.58 ppm, while the C2 and C5 carbons were at 118.86 ppm. dovepress.com The carbons of the benzene ring will show distinct signals based on their substitution pattern. mdpi.com

Interactive Data Table: Representative ¹³C NMR Chemical Shifts

| Carbon Assignment | Reported Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Carboxylic Acid (C=O) | ~170 | |

| Benzene Ring Carbons | 110-145 | rsc.org |

| Pyrrole Ring Carbons | 110-125 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. A broad absorption band is typically observed in the region of 2500-3000 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group. vulcanchem.com The C=O stretching vibration of the carboxylic acid appears as a strong, sharp peak around 1650-1700 cm⁻¹. vulcanchem.com Additionally, the C-N stretching of the pyrrole ring can be observed around 1600 cm⁻¹. vulcanchem.com Other characteristic peaks include those for the N-H stretch, which can appear around 3280 cm⁻¹ in derivatives. vulcanchem.com

Interactive Data Table: Key IR Absorption Bands

| Functional Group | Vibrational Mode | Reported Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3000 | vulcanchem.com |

| Carboxylic Acid | C=O Stretch | 1650-1700 | vulcanchem.com |

| Pyrrole Ring | C-N Stretch | ~1600 | vulcanchem.com |

| Pyrrole Ring | N-H Stretch (in derivatives) | ~3280 | vulcanchem.com |

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound. synhet.comavantorsciences.com In a typical mass spectrum, a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) is observed, which confirms the molecular weight of the compound (187.19 g/mol ). sigmaaldrich.com High-resolution mass spectrometry (HRMS) can be used to validate the elemental composition of the molecule with high accuracy. The fragmentation pattern can provide further structural information by showing the loss of specific fragments, such as the carboxylic acid group. ics-ir.org

Ultraviolet-Visible (UV-Vis) Spectroscopy (for theoretical and experimental comparisons)

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within the this compound molecule. The UV-Vis spectrum typically shows absorption bands corresponding to π-π* and n-π* transitions within the aromatic rings and the carbonyl group. synhet.com Experimental UV-Vis spectra can be compared with theoretical spectra calculated using computational methods like Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This comparison helps in assigning the observed electronic transitions and understanding the electronic structure of the molecule. For example, studies on similar compounds have used UV-Vis spectroscopy to investigate the influence of solvent polarity on the absorption characteristics. researchgate.net

Chromatographic Techniques (e.g., HPLC, GC) for Purity and Analysis in Research

Chromatographic techniques are fundamental in the synthesis and application of this compound, serving as indispensable tools for assessing its purity, monitoring reaction progress, and for detailed analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently utilized methods in research settings for these purposes.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of this compound and related compounds. This technique is particularly effective for separating aromatic carboxylic acids from starting materials, intermediates, and byproducts.

In a typical research application, a C18 column is the stationary phase of choice due to its hydrophobic nature, which provides excellent separation for moderately polar compounds like this compound. sigmaaldrich.com The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sigmaaldrich.comvulcanchem.com The inclusion of an acid modifier like trifluoroacetic acid (TFA) in the mobile phase is a standard practice. sigmaaldrich.com TFA serves to suppress the ionization of the carboxylic acid group, which results in sharper, more symmetrical peaks and improved retention on the reverse-phase column. Detection is most often accomplished using a UV detector, as the aromatic rings in the molecule exhibit strong absorbance in the ultraviolet region, typically around 220-254 nm. sigmaaldrich.com For the positional isomer, 4-(1H-pyrrol-2-yl)benzoic acid, a reverse-phase HPLC method using a C18 column with an acetonitrile/water mobile phase has been noted to produce retention times in the range of 8–12 minutes. vulcanchem.com

Table 1: Representative HPLC Conditions for the Analysis of Benzoic Acid Derivatives This table presents a typical method analogous to what would be used for this compound, based on established methods for similar compounds. sigmaaldrich.com

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography System |

| Column | Ascentis® C18 (15 cm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 10mM TFA in waterB: 10 mM TFA in acetonitrileRatio: 70:30 (A:B) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detector | UV at 220 nm |

| Injection Vol. | 10 µL |

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of this compound. However, due to the low volatility of carboxylic acids, a derivatization step is generally required to convert the analyte into a more volatile form suitable for GC analysis. nih.govacs.org

The most common derivatization procedure involves converting the carboxylic acid to its corresponding trimethylsilyl (B98337) (TMS) ester. acs.org This is typically achieved by reacting the compound with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). acs.org This process replaces the acidic proton of the carboxyl group with a non-polar TMS group, significantly increasing the compound's volatility.

The derivatized sample is then injected into the GC, where it is separated on a capillary column. Non-polar or semi-polar columns, such as those with a polymethylsiloxane phase containing a small percentage of phenyl groups, are effective for separating a wide range of derivatized aromatic compounds. nih.gov The separation is achieved by applying a temperature program that gradually increases the column temperature, allowing for the sequential elution of compounds based on their boiling points and interactions with the stationary phase. nih.gov The eluted compounds are then detected, most powerfully by a mass spectrometer, which not only quantifies the compound but also provides structural information based on its mass spectrum and fragmentation patterns. nih.govresearchgate.net

Table 2: Representative GC Conditions for the Analysis of Derivatized Benzoic Acids This table outlines typical GC conditions for analyzing benzoic acid derivatives after silylation, which would be applicable to this compound. nih.gov

| Parameter | Condition |

| Instrument | Gas Chromatograph-Mass Spectrometer (GC-MS) |

| Derivatization | Trimethylsilylation (e.g., with BSTFA) |

| Column | Fused silica (B1680970) capillary (15 m x 0.25 mm, 0.25 µm film thickness) |

| Stationary Phase | Polymethylsiloxane with 5% Phenyl |

| Injection Temp. | 270 °C |

| Oven Program | 150 °C to 270 °C at 10 °C/min |

| Ion Source Temp. | 230 °C |

| Ionization Energy | 70 eV |

Interdisciplinary Research Perspectives

Integration with Medicinal Chemistry and Drug Discovery

The compound 4-(1H-Pyrrol-1-yl)benzoic acid stands as a significant scaffold in the realm of medicinal chemistry, offering a versatile platform for the design and development of new therapeutic agents. Its structure, which marries a pyrrole (B145914) ring to a benzoic acid moiety, provides a unique combination of electronic and steric properties that can be exploited in drug discovery programs.

Design Principles for Pyrrole-Containing Pharmacophores

The pyrrole ring is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds and approved drugs. researchgate.netnih.govrsc.org The design of pharmacophores containing this moiety is guided by several key principles. The pyrrole nucleus itself is an electron-rich aromatic system, capable of participating in π-π stacking and hydrogen bonding interactions, which are crucial for binding to biological targets like proteins and enzymes. researchgate.netwiley.com

The structure of this compound incorporates both a hydrogen bond donor (the carboxylic acid -OH) and acceptor (the carboxylic acid C=O and potentially the pyrrole nitrogen's lone pair, though it is involved in aromaticity), as well as lipophilic aromatic regions (the pyrrole and benzene (B151609) rings). nih.govacs.org This combination of features allows it to interact with a variety of biological targets.